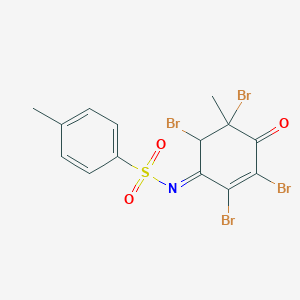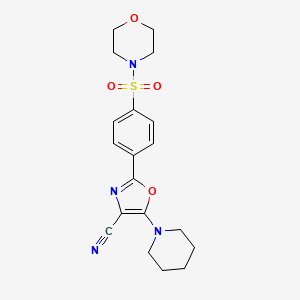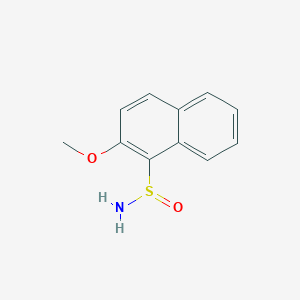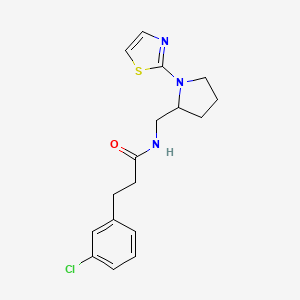![molecular formula C16H16Cl2N2O4 B2504437 1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097863-92-6](/img/structure/B2504437.png)
1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a highly functionalized pyrrolidine derivative. Pyrrolidine derivatives are known for their presence in various bioactive molecules and have been the subject of numerous synthetic studies due to their potential pharmaceutical applications.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through several methods. One such method involves the rearrangement of 1,3-dipolar cycloadducts derived from 2-azetidinone-tethered azomethine ylides. This process, as described in the first paper, involves a selective bond cleavage of the four-membered ring followed by rearrangement under the reaction conditions, which can yield bi- and tricyclic systems in both racemic and optically pure forms .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing one nitrogen atom. The specific compound would have additional functional groups attached to this ring, such as the 2,4-dichlorophenoxyacetyl group, which could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including nucleophilic attacks due to the presence of the nitrogen atom, which can act as a nucleophile. The synthesis methods mentioned in the papers suggest that these compounds can be manipulated under controlled conditions to achieve the desired structural modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives like 1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione would be influenced by their functional groups. These properties include solubility, melting point, and reactivity, which are essential for their potential application in drug development. The second paper indicates that the synthesized pyrrolidine derivatives were characterized by physical, spectroscopic, and elemental analysis, suggesting that these methods are crucial for determining the properties of such compounds .
Relevant Case Studies
The second paper provides a case study where the synthesized pyrrolidine derivatives were evaluated for their antioxidant activity, DNA damage protection, and cytotoxic activity against cancer cell lines. Some of the compounds showed high inhibitory antioxidant activity and protective effects against DNA damage, indicating their potential therapeutic applications .
Scientific Research Applications
Synthesis and Biological Evaluation
- A study on the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones, which are structurally related to the compound of interest, highlights their potential as antidepressant and nootropic agents. Compounds within this class have shown significant activity in animal models, suggesting the usefulness of the 2-azetidinone skeleton as a CNS active agent for therapeutic use (Thomas et al., 2016).
Spectroscopic Studies and Bacterial Activity
- Another study focused on the synthesis and spectroscopic studies of heterocyclic compounds derived from naphthyridine, including azetidin-2-ones, demonstrating their antibacterial activity. This research supports the potential of azetidin-2-ones in developing new antibacterial agents (Fayyadh, 2018).
Computational Analysis on Mannich Bases
- A computational study on a Mannich base, specifically 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, revealed insights into its antioxidant activity, electronic structure, and vibrational spectra. This study showcases the potential of computational chemistry in understanding and predicting the properties of complex organic compounds (Boobalan et al., 2014).
Antimicrobial Screening
- Research on the synthesis and antimicrobial screening of novel azaimidoxy compounds, including pyrrolidine-2,5-diones, as potential chemotherapeutic agents, underscores the relevance of such compounds in addressing microbial resistance and developing new drugs (Jain et al., 2006).
Future Directions
properties
IUPAC Name |
1-[[1-[2-(2,4-dichlorophenoxy)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4/c17-11-1-2-13(12(18)5-11)24-9-16(23)19-6-10(7-19)8-20-14(21)3-4-15(20)22/h1-2,5,10H,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKFSCPKITUETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide](/img/structure/B2504354.png)
![1-((2-Phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2504358.png)
![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2504360.png)
![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2504361.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2504363.png)





![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate](/img/structure/B2504372.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2504374.png)
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2504375.png)
